4-(Benzyloxy)-4'-methylbiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

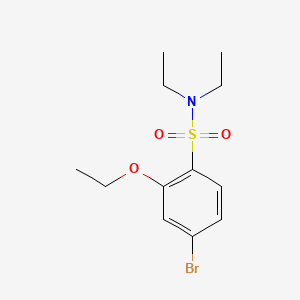

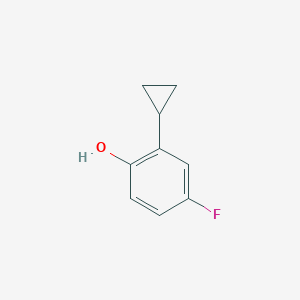

4-(Benzyloxy)-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methyl group attached to the other

Mechanism of Action

Target of Action

The primary target of 4-(Benzyloxy)-4’-methylbiphenyl, also known as Monobenzone , is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Monobenzone interacts with its target, the melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

The biochemical pathway affected by Monobenzone is the melanin synthesis pathway . By increasing the excretion of melanin from the melanocytes, Monobenzone disrupts the normal balance of melanin production and distribution in the skin .

Pharmacokinetics

It is known that monobenzone is applied topically and is practically insoluble in water .

Result of Action

The result of Monobenzone’s action is a depigmenting effect on the skin . This can lead to a permanent loss of skin color, a condition known as vitiligo . This effect is used medically to treat vitiligo by depigmenting the normal skin surrounding vitiliginous lesions .

Action Environment

The action, efficacy, and stability of Monobenzone can be influenced by various environmental factors. For example, light exposure can reduce the depigmenting effect of the drug . Furthermore, the pH level of the skin can also affect the drug’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-methylbiphenyl typically involves the following steps:

-

Suzuki-Miyaura Coupling Reaction: : This is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For example, 4-bromotoluene can be coupled with 4-benzyloxyphenylboronic acid under these conditions to yield 4-(Benzyloxy)-4’-methylbiphenyl .

-

Friedel-Crafts Alkylation: : Another method involves the alkylation of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method can be used to introduce the benzyloxy group onto the biphenyl core .

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-4’-methylbiphenyl may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4’-methylbiphenyl can undergo various chemical reactions, including:

-

Oxidation: : The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as zinc or tin in dilute mineral acid .

-

Substitution: For example, nitration can introduce a nitro group, while halogenation can introduce halogens .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Zinc, tin, dilute mineral acid

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines

Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

4-(Benzyloxy)-4’-methylbiphenyl has several applications in scientific research:

-

Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

-

Biology: : The compound can be used in studies involving the interaction of aromatic compounds with biological systems. Its structural features allow it to mimic certain biological molecules .

-

Medicine: : Research into potential pharmaceutical applications may involve this compound as a lead compound or intermediate in drug development .

-

Industry: : It can be used in the production of specialty chemicals and materials, including polymers and advanced materials .

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)benzyl chloride: This compound has a similar structure but with a chloride substituent instead of a methyl group.

4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)-4’-methylbiphenyl is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name |

1-methyl-4-(4-phenylmethoxyphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGHZUIDZJHDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![2-chloro-N-{2-[(2-cyanobenzyl)thio]ethyl}acetamide](/img/structure/B2432615.png)

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2432624.png)